CAS number registry for Methyl 2,3,4-triacetate-alpha-D-glucopyranoside
CAS number registry for Methyl 2,3,4-triacetate-alpha-D-glucopyranoside
Technical Whitepaper: Methyl 2,3,4-Tri-O-acetyl- -D-glucopyranoside
A Regioselective Scaffold for Carbohydrate Functionalization
Executive Summary
Methyl 2,3,4-tri-O-acetyl-
This unique "6-OH free" architecture makes it an indispensable scaffold for the synthesis of 6-functionalized glucose derivatives, including glucuronic acids, 6-deoxy-6-halo sugars, and 6-azido/amino motifs used in glycoconjugate vaccines and drug delivery systems. This guide details the registry data, synthesis logic, characterization protocols, and application workflows for this essential building block.
Chemical Identity & Registry Data[1][2][3]
| Property | Specification |
| Chemical Name | Methyl 2,3,4-tri-O-acetyl- |
| CAS Registry Number | 7432-72-6 |
| Synonyms | Methyl |
| Molecular Formula | C |
| Molecular Weight | 320.29 g/mol |
| SMILES | CO[C@H]1O[C@H]1OC(C)=O |
| Appearance | White crystalline solid |
| Solubility | Soluble in chloroform, dichloromethane, methanol; sparingly soluble in water |
Synthesis & Mechanistic Logic
The synthesis of CAS 7432-72-6 is a classic example of protective group manipulation utilizing the steric differentiation between primary and secondary hydroxyl groups. A direct acetylation of methyl glucoside would yield a mixture; therefore, a "block-protect-deprotect" strategy is required.
3.1 The "Trityl Route" Protocol
This is the industry-standard method for high-purity production.
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Selective Protection (C6): The primary hydroxyl at C6 is sterically more accessible than the secondary hydroxyls (C2, C3, C4). Reaction with trityl chloride (Triphenylmethyl chloride) in pyridine selectively forms the bulky trityl ether at C6.
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Exhaustive Acetylation (C2, C3, C4): The remaining secondary hydroxyls are acetylated using acetic anhydride. The trityl group is stable under these basic conditions.
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Selective Deprotection (C6): The trityl ether is highly acid-labile, whereas the acetyl esters are relatively acid-stable. Treatment with HBr in acetic acid or aqueous acetic acid removes the trityl group, liberating the C6-OH while leaving the C2-C4 acetates intact.
3.2 Synthesis Workflow Diagram
The following diagram illustrates the chemical pathway and the logic gates for reaction monitoring.
Figure 1: Step-wise synthesis of CAS 7432-72-6 via the trityl protection strategy.
Analytical Characterization & Quality Control
To validate the identity of CAS 7432-72-6, one must confirm the presence of three acetyl groups and, crucially, the freedom of the C6 hydroxyl.
4.1 NMR Spectroscopy Logic
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H NMR (Chloroform-d):
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Anomeric Proton (H-1): Appears as a doublet at ~4.9-5.0 ppm (
Hz), confirming the -configuration. -
Acetyl Methyls: Three distinct singlets around 2.0-2.1 ppm (integral = 9H).
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The "Fingerprint" of Free C6-OH:
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In fully acetylated glucose, H-6a/H-6b appear downfield (~4.1-4.3 ppm).
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In CAS 7432-72-6 , the H-6a/H-6b protons shift upfield to ~3.5-3.7 ppm because they are no longer deshielded by an acetyl group.
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Exchangeable Proton: A broad singlet or triplet (if coupling to H-6 is resolved) for the OH group is visible, which disappears upon D
O shake.
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4.2 Structural Validation Decision Tree
Figure 2: Analytical workflow to distinguish the target 6-OH compound from fully acetylated byproducts.
Applications in Drug Development
The utility of CAS 7432-72-6 lies in its ability to serve as a unilateral handle for chemical modification.
5.1 Synthesis of Uronic Acid Building Blocks
Oxidation of the primary alcohol at C6 using TEMPO/BAIB (Bis-acetoxyiodobenzene) yields Methyl 2,3,4-tri-O-acetyl-
5.2 Click Chemistry & Bioconjugation
The free C6-OH can be converted into a good leaving group (Tosylate/Mesylate) and subsequently displaced by sodium azide to form 6-Azido-6-deoxy-glucose . This azide handle allows the carbohydrate to be "clicked" (CuAAC reaction) onto peptides, lipids, or drug small molecules, facilitating targeted delivery to glucose-hungry tissues (Warburg effect).
5.3 Supramolecular Polymers
Research has demonstrated the use of CAS 7432-72-6 in reaction with phenyl isocyanate to form carbamates, serving as a model for creating glucose-based polyurethanes and block copolymers. The distinct reactivity of the primary C6-OH allows for the creation of linear polymers rather than cross-linked networks [1].
Experimental Protocol: Detritylation (Example)
Objective: Selective removal of the trityl group to yield CAS 7432-72-6.
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Dissolution: Dissolve 10.0 g of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-
-D-glucopyranoside in 50 mL of glacial acetic acid. -
Acidolysis: Cool the solution to 10°C. Add 5 mL of HBr in acetic acid (33% solution) dropwise. Note: The trityl group precipitates as trityl bromide or stays in solution depending on conditions.
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Quenching: After 15 minutes (monitor by TLC for disappearance of starting material), pour the mixture into 200 mL of ice-cold water.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Purification: Wash the organic phase with saturated NaHCO
(to remove acid) and brine. Dry over MgSO . Evaporate solvent. -
Crystallization: Recrystallize the residue from ethanol/hexane to obtain Methyl 2,3,4-tri-O-acetyl-
-D-glucopyranoside as white crystals.
References
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Knapp, S., Schreck, R. P., & Carignan, Y. P. (1990).[1] A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-
-D-glucopyranoside . Carbohydrate Research, 203(2), 290-295.[2] -
Sigma-Aldrich.[3] Methyl 2,3,4-triacetate-alpha-D-glucopyranoside Product Entry .
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PubChem. Methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside .
